2-Chloro-6-(trimethylsilyl)phenyl triflate chemical structure and properties
2-Chloro-6-(trimethylsilyl)phenyl triflate chemical structure and properties
The following technical guide details the structure, synthesis, and applications of 2-Chloro-6-(trimethylsilyl)phenyl triflate , a specialized aryne precursor used to access 3-chlorobenzyne.
A Strategic Precursor for Regioselective 3-Chlorobenzyne Generation
Executive Summary
2-Chloro-6-(trimethylsilyl)phenyl triflate (CAS: 1449472-59-6) is a privileged reagent in modern organic synthesis, specifically designed to generate 3-chlorobenzyne under mild, fluoride-mediated conditions. Unlike traditional methods requiring harsh bases or high temperatures, this precursor operates via the Kobayashi elimination mechanism, allowing for the construction of complex, polysubstituted arenes with high functional group tolerance. Its structural design—placing a chlorine atom and a trimethylsilyl (TMS) group flanking the triflate leaving group—ensures the exclusive formation of the 3-chloroaryne intermediate, which exhibits predictable and high regioselectivity in nucleophilic trapping reactions.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 2-Chloro-6-(trimethylsilyl)phenyl trifluoromethanesulfonate |
| Common Name | Garg 3-chlorobenzyne precursor |
| CAS Number | 1449472-59-6 |
| Molecular Formula | C₁₀H₁₂ClF₃O₃SSi |
| Molecular Weight | 332.80 g/mol |
| Appearance | Colorless to pale yellow oil (at RT) |
| Solubility | Soluble in CH₂Cl₂, THF, CH₃CN, Toluene |
| Stability | Moisture sensitive; store under inert atmosphere at 2–8°C |
Structural Analysis: The molecule features a 1,2,3-trisubstituted benzene core.
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C1: Triflate (-OTf), a super-leaving group.
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C2: Chlorine (-Cl), an electron-withdrawing group (EWG) that directs regioselectivity.
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C6: Trimethylsilyl (-TMS), the fluoride-labile trigger.
Synthesis Protocol (The "Carbamate Route")
While various routes exist, the most robust and scalable method relies on Directed ortho-Metalation (DoM) of a protected 2-chlorophenol. This protocol ensures regiochemical fidelity.
Step-by-Step Methodology
Phase 1: Protection (Carbamate Formation)
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Reagents: 2-Chlorophenol,
-diethylcarbamoyl chloride, NaH (or pyridine/Et₃N). -
Procedure: React 2-chlorophenol with the carbamoyl chloride to form 2-chlorophenyl diethylcarbamate .
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Rationale: The carbamate is a potent Directed Metalation Group (DMG) that coordinates lithium, facilitating deprotonation at the ortho position.
Phase 2: Directed ortho-Metalation & Silylation
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Reagents:
-BuLi (sec-butyllithium), TMEDA, TMSCl, anhydrous THF. -
Conditions: -78°C, inert atmosphere (Ar/N₂).
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Mechanism:
- -BuLi/TMEDA deprotonates the ring at C6 (the only open ortho position; C2 is blocked by Cl).
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The resulting aryllithium species is quenched with chlorotrimethylsilane (TMSCl).
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Product: 2-chloro-6-(trimethylsilyl)phenyl diethylcarbamate .
Phase 3: Deprotection & Triflation
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Hydrolysis: Reflux the carbamate in ethanolic NaOH or treat with DIBAL-H to reveal the phenol: 2-chloro-6-(trimethylsilyl)phenol .
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Triflation:
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Dissolve the phenol in CH₂Cl₂ with pyridine (1.5 equiv).
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Slowly add Triflic anhydride (Tf₂O) at 0°C.
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Stir at room temperature until conversion is complete.
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Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc) yields the pure precursor.
Caption: Synthesis of 2-Chloro-6-(trimethylsilyl)phenyl triflate via Directed ortho-Metalation.
Mechanism of Action & Regioselectivity
The utility of this precursor lies in its ability to generate 3-chlorobenzyne (1,2-dehydro-3-chlorobenzene) and the subsequent predictable reactivity of this intermediate.
Aryne Generation
Upon exposure to a fluoride source (e.g., CsF, TBAF), the fluoride ion attacks the silicon atom. This triggers a concerted 1,2-elimination, ejecting the triflate group and forming the triple bond between C1 and C6.
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Note: The Chlorine atom at C2 remains intact, positioned ortho to the newly formed triple bond.
The Distortion Model (Regioselectivity)
According to the Aryne Distortion Model (developed by Houk and Garg), the presence of the electron-withdrawing chlorine atom at the 3-position (relative to the benzyne bond) distorts the benzyne geometry.
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Geometry: The internal bond angle at the carbon proximal to the chlorine (C2) is larger, while the angle at the distal carbon (C1/C6) is smaller.
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Electronic Effect: The inductive withdrawal by Chlorine renders the distal carbon (meta to Cl) more electrophilic.
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Trapping Outcome: Nucleophiles preferentially attack the distal carbon (C1 relative to the C2-Cl bond). The resulting negative charge develops at the proximal carbon (C2), where it is inductively stabilized by the adjacent Chlorine.
Prediction: Reaction with a nucleophile (Nu-H) yields the meta-substituted product (1-chloro-3-functionalized benzene).
Caption: Regioselective trapping of 3-chlorobenzyne favored by the Distortion Model.
Experimental Applications
This precursor is widely used in the total synthesis of natural products and medicinal chemistry scaffolds.
Protocol: Cycloaddition (Diels-Alder)
Objective: Synthesis of chlorinated naphthalene derivatives via [4+2] cycloaddition.
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Setup: Flame-dried vial with magnetic stir bar.
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Reagents:
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Precursor (1.0 equiv)
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Furan (or other diene) (5.0 equiv)
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CsF (2.0 equiv)
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18-Crown-6 (2.2 equiv)
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Solvent: Anhydrous Acetonitrile (CH₃CN).
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Execution:
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Dissolve precursor and diene in CH₃CN.
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Add CsF and 18-Crown-6.
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Stir at room temperature for 2–4 hours.
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Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
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Result: 1,4-epoxy-5-chloronaphthalene derivative.
Protocol: Sigma-Bond Insertion
Objective: Insertion into N-H or O-H bonds.
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Reagents: Precursor (1.0 equiv), Amine/Alcohol (1.2 equiv), CsF (2.0 equiv).
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Conditions: CH₃CN, 23°C.
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Outcome: Formation of meta-substituted anilines or phenols (relative to Cl).
Safety & Handling
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Corrosivity: Triflates are potent alkylating agents and can be corrosive. Wear nitrile gloves and eye protection.
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Fluoride Toxicity: Cesium fluoride and TBAF are toxic. Avoid skin contact.
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Reactivity: Benzyne intermediates are high-energy species. Reactions should be run in a fume hood behind a blast shield if scaling up (>1g).
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Storage: The silyl triflate is prone to hydrolysis. Store in a desiccator or glovebox fridge.
References
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Garg, N. K., et al. "Efficient Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate: A Versatile Precursor to o-Benzyne."[1][2] Journal of Organic Chemistry, 2009.[1] Link(Describes the parent synthesis methodology adapted for the chloro-analog).
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Bronner, S. M.[1][2] & Garg, N. K. "Efficient Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate."[2] Journal of Organic Chemistry, 2009. Link
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Medina, J. M., et al. "Regioselective Nucleophilic Trapping of 3-Silylbenzynes." Journal of the American Chemical Society, 2014. Link(Discusses the distortion model and regioselectivity).
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Goetz, A. E., et al. "Synthesis of Tubingensin B via Rational Design of a Benzyne Intermediate." JACS Au, 2021. Link(Cites the specific use of CAS 1449472-59-6).[3][4]
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Himeshima, Y., Sonoda, T. & Kobayashi, H. "Fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflate to benzyne under mild conditions." Chemistry Letters, 1983. Link(The foundational Kobayashi aryne method).
